2-Chloro-5-fluoro-4-methoxyaniline

Catalog No.
S3437868
CAS No.
677741-98-9
M.F
C7H7ClFNO
M. Wt
175.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-fluoro-4-methoxyaniline

CAS Number

677741-98-9

Product Name

2-Chloro-5-fluoro-4-methoxyaniline

IUPAC Name

2-chloro-5-fluoro-4-methoxyaniline

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

InChI

InChI=1S/C7H7ClFNO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3

InChI Key

HTCATZCQXYRHJF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)Cl)N)F

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)N)F

2-Chloro-5-fluoro-4-methoxyaniline is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a chlorine atom at the second position, a fluorine atom at the fifth position, and a methoxy group at the fourth position. Its molecular formula is C7H7ClFNOC_7H_7ClFNO and it has a molecular weight of approximately 175.59 g/mol. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized to form quinonoid structures. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert nitro groups to amines, often using hydrogen gas in the presence of palladium on carbon as a catalyst.
  • Substitution: The halogen and methoxy groups on the benzene ring can be substituted with other functional groups under specific conditions, utilizing reagents such as sodium hydroxide or various halogenating agents.

Research indicates that 2-Chloro-5-fluoro-4-methoxyaniline exhibits significant biological activity. The presence of halogen and methoxy substituents enhances its interaction with biological targets, potentially modulating enzyme activity or receptor functions. This compound may demonstrate antimicrobial properties or influence cellular pathways, warranting further investigation into its pharmacological potential .

The synthesis of 2-Chloro-5-fluoro-4-methoxyaniline typically involves several steps:

  • Nitration: The initial step often involves the nitration of an appropriate precursor compound to introduce a nitro group.
  • Reduction: The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon.
  • Substitution: Further reactions may involve substitution to introduce the chlorine and fluorine atoms at the desired positions on the aromatic ring.

These synthetic routes are optimized for high yields and purity, often employing continuous flow reactors for industrial applications.

2-Chloro-5-fluoro-4-methoxyaniline finds applications across various domains:

  • Medicinal Chemistry: It is explored for its potential use in pharmaceutical compounds due to its biological activity.
  • Material Science: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
  • Research: Serves as a building block for more complex organic molecules in scientific studies .

Studies on the interactions of 2-Chloro-5-fluoro-4-methoxyaniline with biological systems reveal its potential effects on enzyme inhibition and receptor modulation. The unique combination of halogen and methoxy groups contributes to its binding affinity towards specific molecular targets, making it a candidate for further research in medicinal chemistry .

Several compounds share structural similarities with 2-Chloro-5-fluoro-4-methoxyaniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Chloro-5-methoxyanilineC7H8ClNOC_7H_8ClNOLacks fluorine; simpler structure
4-Chloro-2-fluoroanilineC7H6ClFC_7H_6ClFDifferent positioning of chloro and fluoro groups
3-Chloro-5-fluoroanilineC7H6ClFC_7H_6ClFFluorine at different position; potential for varied reactivity
4-Chloro-5-fluoro-2-methoxyanilineC7H6ClFC_7H_6ClFCombination of both chloro and methoxy groups

Uniqueness

The uniqueness of 2-Chloro-5-fluoro-4-methoxyaniline lies in its specific combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical properties and reactivity. This unique arrangement makes it valuable for specific applications in research and industry .

XLogP3

1.9

Dates

Last modified: 08-19-2023

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